Predicted Boiling Point: Ortho Isomer Boils 10.7 °C Lower Than Para Isomer Due to Intramolecular H-Bonding
The predicted boiling point of the ortho isomer (CAS 857373-29-6) is 366.4±22.0 °C at 760 mmHg [1]. This is 10.7 °C lower than that of the para isomer (377.1±22.0 °C) and 15.1 °C lower than the meta isomer (381.5±22.0 °C) . The lower boiling point is consistent with formation of a six-membered intramolecular N–H···O hydrogen bond between the ortho -NH₂ and the adjacent ether oxygen, which competes with intermolecular hydrogen bonding and reduces lattice energy in the condensed phase .
| Evidence Dimension | Normal boiling point (predicted, at 760 mmHg) |
|---|---|
| Target Compound Data | 366.4±22.0 °C |
| Comparator Or Baseline | Para isomer (CAS 38948-27-5): 377.1±22.0 °C; Meta isomer (CAS 373824-23-8): 381.5±22.0 °C |
| Quantified Difference | ΔT = –10.7 °C vs. para; ΔT = –15.1 °C vs. meta |
| Conditions | Predicted via Joback fragmentation method; values from ChemSpider and Molaid databases. |
Why This Matters
A lower boiling point indicates reduced intermolecular hydrogen bonding in the neat liquid, which translates to higher volatility during distillation, vacuum drying, or solvent evaporation—directly relevant to purification strategy and handling in kilo-lab and pilot-plant workflows.
- [1] Molaid. 2-(2-哌啶-1-基乙氧基)苯胺 | 857373-29-6. Boiling point 366.4±22.0 °C (Predicted). View Source
